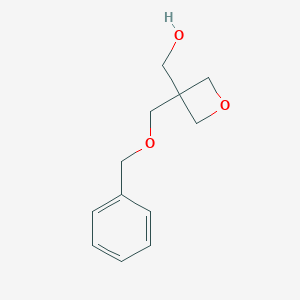
4-Nitrobenzaldehyde thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSC) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiosemicarbazone derivative that has been synthesized and characterized for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-Nitrobenzaldehyde thiosemicarbazone involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells, viruses, and bacteria. It also induces apoptosis, which is a programmed cell death process that is triggered by various stimuli.
Efectos Bioquímicos Y Fisiológicos
4-Nitrobenzaldehyde thiosemicarbazone has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. It also inhibits the activity of ribonucleotide reductase, which is an enzyme that is involved in the synthesis of DNA. It has been shown to induce the production of reactive oxygen species, which are molecules that can damage cells and tissues. It also activates the immune system by inducing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Nitrobenzaldehyde thiosemicarbazone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It has a high degree of solubility in various solvents, which makes it suitable for various experimental protocols. However, it also has some limitations. It is toxic in high concentrations, and it can interfere with the activity of other enzymes and proteins in the cell.
Direcciones Futuras
There are several future directions for the study of 4-Nitrobenzaldehyde thiosemicarbazone. It can be further investigated for its potential as a therapeutic agent for various diseases. It can also be studied for its interactions with other molecules and proteins in the cell. The synthesis method can be optimized to improve the yield and purity of the product. New derivatives of 4-Nitrobenzaldehyde thiosemicarbazone can be synthesized and characterized for their potential applications in scientific research.
Conclusion:
In conclusion, 4-Nitrobenzaldehyde thiosemicarbazone is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized and characterized for its various biochemical and physiological effects. It has been investigated for its potential as a therapeutic agent for various diseases. The synthesis method can be optimized, and new derivatives can be synthesized for further study. Overall, 4-Nitrobenzaldehyde thiosemicarbazone is a promising compound with potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-Nitrobenzaldehyde thiosemicarbazone involves the reaction of thiosemicarbazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the final product using a reducing agent such as sodium borohydride. The purity and yield of the product can be improved by recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
4-Nitrobenzaldehyde thiosemicarbazone has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-cancer, anti-viral, anti-bacterial, and anti-inflammatory properties. It has also been investigated for its potential as a diagnostic and therapeutic agent for various diseases.
Propiedades
Número CAS |
5470-48-4 |
|---|---|
Nombre del producto |
4-Nitrobenzaldehyde thiosemicarbazone |
Fórmula molecular |
C8H8N4O2S |
Peso molecular |
224.24 g/mol |
Nombre IUPAC |
[(E)-(4-nitrophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8N4O2S/c9-8(15)11-10-5-6-1-3-7(4-2-6)12(13)14/h1-5H,(H3,9,11,15)/b10-5+ |
Clave InChI |
HSDCBIHJEGDMDO-BJMVGYQFSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=S)N)[N+](=O)[O-] |
SMILES |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=S)N)[N+](=O)[O-] |
Otros números CAS |
5470-48-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



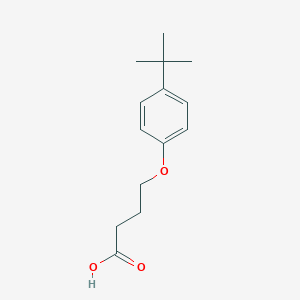

![4-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B181866.png)
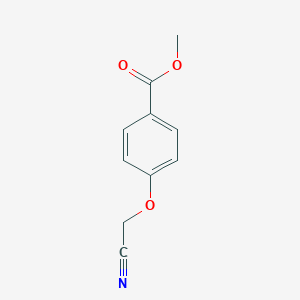
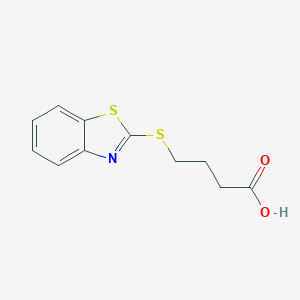
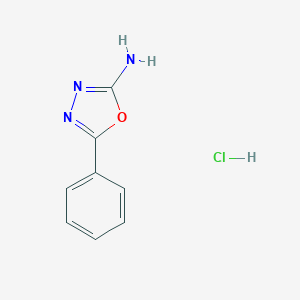
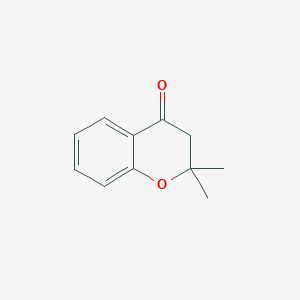
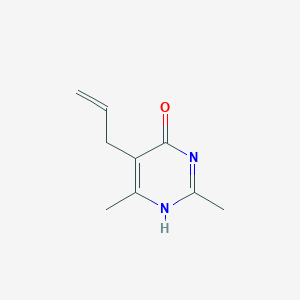
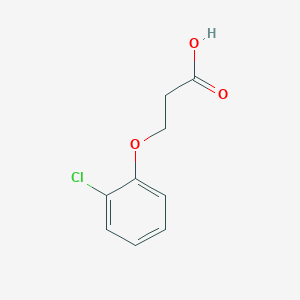
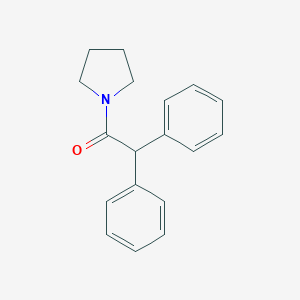
![4-Chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B181879.png)
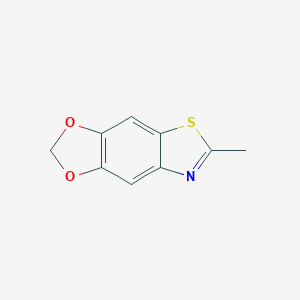
![6H-Indolo[2,3-b]quinoxaline](/img/structure/B181886.png)
